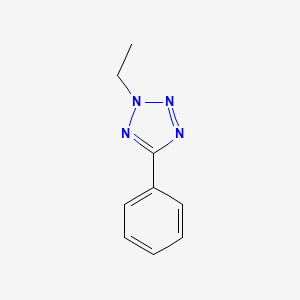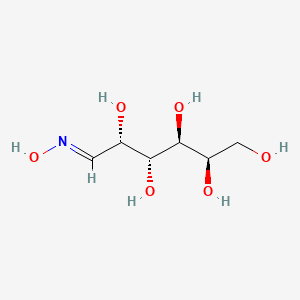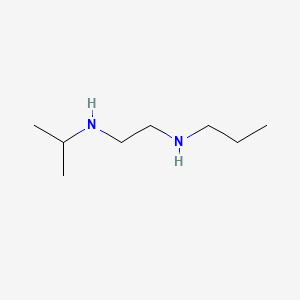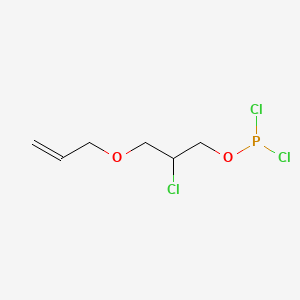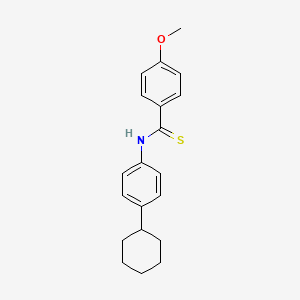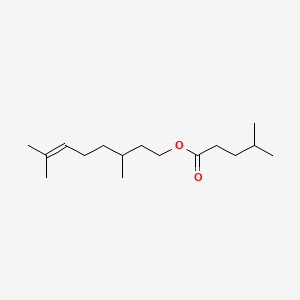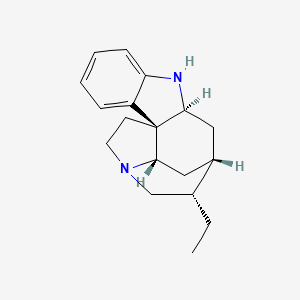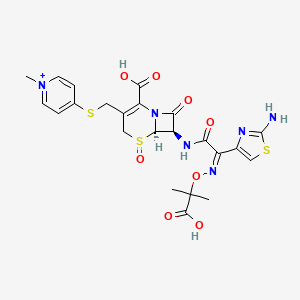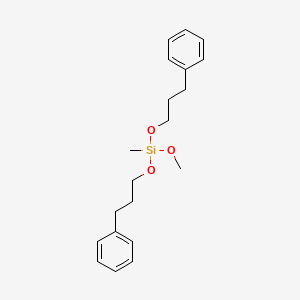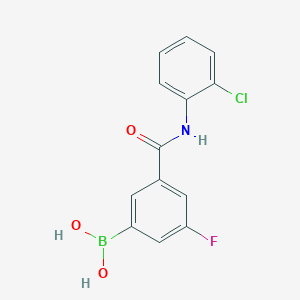
7-Decenal, (7E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Decenal, (7E)-: is an organic compound with the molecular formula C10H18O . It is an unsaturated aldehyde, characterized by a double bond between the seventh and eighth carbon atoms in the E-configuration. This compound is known for its distinctive odor and is used in various applications, including fragrance and flavor industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Decenal, (7E)- can be achieved through several methods. One common approach involves the Wittig reaction , where a phosphonium ylide reacts with an aldehyde to form the desired product. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, 7-Decenal, (7E)- can be produced through the hydroformylation of 1-octene, followed by selective hydrogenation. This method involves the addition of a formyl group to the double bond of 1-octene using a rhodium or cobalt catalyst, followed by hydrogenation to yield the aldehyde.
Analyse Chemischer Reaktionen
Types of Reactions
7-Decenal, (7E)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alcohol, 7-decen-1-ol, using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The double bond in 7-Decenal, (7E)- can undergo electrophilic addition reactions, such as halogenation or hydrohalogenation, to form substituted products.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous solution under acidic conditions.
Reduction: NaBH4 in methanol or ethanol, or LiAlH4 in dry ether.
Substitution: Halogens (Cl2, Br2) in the presence of a catalyst or under UV light.
Major Products Formed
Oxidation: 7-Decenoic acid.
Reduction: 7-Decen-1-ol.
Substitution: 7-Halo-decenal (e.g., 7-chloro-decenal).
Wissenschaftliche Forschungsanwendungen
7-Decenal, (7E)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in pheromone signaling in insects and other organisms.
Medicine: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the fragrance and flavor industries due to its pleasant odor.
Wirkmechanismus
The mechanism of action of 7-Decenal, (7E)- involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a signaling molecule, binding to receptors and triggering a cascade of biochemical events. For example, in insects, it may bind to olfactory receptors, leading to changes in behavior or physiology.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Decenal, (Z)-: The Z-isomer of 7-Decenal, which has a different spatial arrangement of atoms around the double bond.
7-Decen-1-ol: The corresponding alcohol of 7-Decenal.
7-Decenoic acid: The carboxylic acid derivative of 7-Decenal.
Uniqueness
7-Decenal, (7E)- is unique due to its specific E-configuration, which imparts distinct chemical and physical properties compared to its Z-isomer. This configuration affects its reactivity, odor, and interaction with biological systems, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
21662-10-2 |
|---|---|
Molekularformel |
C10H18O |
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
(E)-dec-7-enal |
InChI |
InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h3-4,10H,2,5-9H2,1H3/b4-3+ |
InChI-Schlüssel |
UZFFFFWQKMPLAC-ONEGZZNKSA-N |
Isomerische SMILES |
CC/C=C/CCCCCC=O |
Kanonische SMILES |
CCC=CCCCCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




